molecular formula C14H15NO3 B2465905 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide CAS No. 2097900-18-8

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide

Cat. No. B2465905
CAS RN: 2097900-18-8
M. Wt: 245.278
InChI Key: KDGSEVNLIDXORU-UHFFFAOYSA-N
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Description

The compound “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide” is an organic compound that contains a furan ring, a phenyl ring, and an acetamide group . Furan is a heterocyclic compound with a 5-membered aromatic ring and four carbon atoms and one oxygen. The phenyl group is a functional group that consists of six carbon atoms forming a planar cycle, and it’s often found in many organic compounds .

Scientific Research Applications

Chemoselective Synthesis and Catalysis

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide and its derivatives are key intermediates in the synthesis of antimalarial drugs and other pharmacologically active molecules. For example, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, employs immobilized lipase as the catalyst. This process demonstrates the importance of such compounds in facilitating the development of new drugs through biocatalysis, offering a greener alternative to traditional chemical synthesis by utilizing renewable materials and producing fewer byproducts (Magadum & Yadav, 2018).

Anti-inflammatory and Anti-arthritic Properties

Research on N-(2-hydroxyphenyl)acetamide derivatives has shown promising anti-inflammatory and anti-arthritic effects. For instance, a study on adjuvant-induced arthritic rats highlighted the anti-arthritic and anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide, indicating its potential as a therapeutic agent for arthritis. The compound was observed to reduce pro-inflammatory cytokines and oxidative stress markers, underlining its pharmacological relevance in inflammatory diseases (Jawed et al., 2010).

Organic Chemistry and Synthetic Methodologies

The structural diversity of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide and its analogs make them significant in various organic synthesis processes, including Claisen rearrangement reactions and the synthesis of heteroaromatic compounds. These reactions are crucial for constructing complex molecular architectures found in many natural products and pharmaceuticals. For example, furan-2-ylmethyl derivatives undergo facile decarboxylative Claisen rearrangement, showcasing the utility of such compounds in synthesizing heteroaromatic products (Craig et al., 2005).

Antioxidant Activity

Some derivatives, such as those synthesized in the context of exploring gastroprotective activities and histamine H2 receptor antagonism, exhibit significant antioxidant properties. These activities are essential for protecting the body from oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The antioxidant activity of these compounds, therefore, presents a valuable attribute in medicinal chemistry for developing new therapeutic agents (Hirakawa et al., 1998).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used or handled. Without specific information on “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide”, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future directions for research on “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide” would likely depend on its potential applications. If it shows promising biological activity, it could be studied further as a potential therapeutic agent .

properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-10(16)15-9-13(17)11-4-6-12(7-5-11)14-3-2-8-18-14/h2-8,13,17H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGSEVNLIDXORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide

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